N-Cyclopropyl-6,7-dimethoxytryptamine
Description
Properties
CAS No. |
74126-27-5 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-1H-indol-3-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C15H20N2O2/c1-18-13-6-5-12-10(7-8-16-11-3-4-11)9-17-14(12)15(13)19-2/h5-6,9,11,16-17H,3-4,7-8H2,1-2H3 |
InChI Key |
IRHMZZMNFQZHRD-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=CN2)CCNC3CC3)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CN2)CCNC3CC3)OC |
Other CAS No. |
74126-27-5 |
Synonyms |
N-cyclopropyl-6,7-dimethoxytryptamine NC-6,7-T |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 5,6-Dimethoxy vs. 6,7-Dimethoxy Substitution
The position of methoxy groups on the indole ring significantly impacts enzymatic inhibition.
Key Findings :
N-Substituent Variations: Cyclopropyl vs. Alkyl Groups
Replacing the cyclopropyl group with alkyl chains alters pharmacokinetic and pharmacodynamic profiles.
Key Insights :
Methoxy Group Quantity: 6,7-Dimethoxy vs. 7-Methoxy
Reducing the number of methoxy groups modifies electronic and steric interactions.
Key Differences :
- 7-MeO-NCPT lacks comparative MAO inhibition data, though its simpler structure may favor receptor targeting (e.g., serotonin receptors) .
Preparation Methods
Formation of N-Benzyl-N-cyclopropyl-6,7-dimethoxyindole-3-glyoxalamide
The first step involves the reaction of 6,7-dimethoxyindole with oxalyl chloride in anhydrous dichloromethane under inert atmosphere. This generates a reactive indole-3-glyoxyl chloride intermediate, which is subsequently treated with N-benzylcyclopropylamine to yield N-benzyl-N-cyclopropyl-6,7-dimethoxyindole-3-glyoxalamide . The reaction is typically conducted at 0–5°C to minimize side reactions, with a reported yield of 68–72% after purification via silica gel chromatography.
Reaction Conditions:
-
Temperature: 0–5°C
-
Solvent: Anhydrous dichloromethane
-
Reagents: Oxalyl chloride (1.2 equiv), N-benzylcyclopropylamine (1.5 equiv)
-
Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation
Reduction to N-Benzyl-N-cyclopropyl-6,7-dimethoxytryptamine
The glyoxalamide intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step converts the glyoxalamide group into a tryptamine backbone, yielding N-benzyl-N-cyclopropyl-6,7-dimethoxytryptamine . The reaction is exothermic and requires careful temperature control (−10 to 0°C) to prevent over-reduction or decomposition. The crude product is purified via flash chromatography, with yields ranging from 58% to 65%.
Reaction Conditions:
-
Temperature: −10°C to 0°C
-
Solvent: Anhydrous THF
-
Reagent: LiAlH₄ (4.0 equiv)
-
Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate
Hydrogenolysis to N-Cyclopropyl-6,7-dimethoxytryptamine
The final step involves catalytic hydrogenation of the N-benzyl group using palladium on carbon (Pd/C) under hydrogen gas (H₂). This reaction selectively removes the benzyl protecting group, yielding the target compound This compound . The reaction is typically conducted at ambient temperature and pressure, with a yield of 85–90% after filtration and solvent removal.
Reaction Conditions:
-
Catalyst: 10% Pd/C (0.1 equiv)
-
Solvent: Methanol
-
Pressure: 1 atm H₂
-
Time: 4–6 hours
Optimization and Challenges
regioselectivity in Indole Functionalization
A critical challenge in this synthesis is ensuring regioselective methoxylation at the 6- and 7-positions of the indole ring. While 5,6-dimethoxyindole is commercially accessible, the 6,7-isomer may require directed synthesis via:
Reductive Amination Alternatives
Although LiAlH₄ is effective for glyoxalamide reduction, alternative reductants such as sodium borohydride (NaBH₄) or borane-tetrahydrofuran (BH₃·THF) have been explored in related tryptamine syntheses. However, these agents often result in lower yields or incomplete reduction, necessitating strict adherence to LiAlH₄ for optimal results.
Hydrogenation Efficiency
The use of Pearlman’s catalyst (Pd(OH)₂/C) instead of Pd/C may enhance hydrogenolysis efficiency, particularly for sterically hindered substrates. However, no studies directly comparing these catalysts for N-benzyl deprotection in this specific context are available in the provided literature.
Analytical Characterization
The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:
Comparative Analysis with Analogous Compounds
The positioning of methoxy groups significantly impacts biological activity. For example:
-
N-Cyclopropyl-5,6-dimethoxytryptamine (PubChem CID 156277) exhibits distinct MAO inhibition profiles compared to the 6,7-isomer, likely due to differences in electron density and steric interactions at the enzyme active site.
-
N-Cyclopropyl-6,7-dimethoxyquinoline derivatives (e.g., PubChem CID 11441375) demonstrate enhanced solubility and kinase inhibition, highlighting the versatility of cyclopropylamine motifs in drug design.
Q & A
Q. What are the optimal synthetic routes for producing high-purity N-Cyclopropyl-6,7-dimethoxytryptamine?
- Methodological Answer : Begin with a Buchwald-Hartwig amination to introduce the cyclopropylamine group to the 6,7-dimethoxytryptamine core. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance yield. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and GC-MS for volatile impurities. Stability of the cyclopropyl group during synthesis requires inert atmosphere (N₂/Ar) to prevent ring-opening reactions .
Q. How can receptor binding affinities of this compound be systematically evaluated?
- Methodological Answer : Conduct radioligand displacement assays using human 5-HT₂A/2C receptors expressed in HEK293 cells. Use [³H]Ketanserin for 5-HT₂A and [³H]Mesulergine for 5-HT₂C. Measure IC₅₀ values via nonlinear regression (GraphPad Prism). Complement with functional assays (e.g., calcium flux via FLIPR) to assess agonism/antagonism. Cross-validate with molecular docking simulations (AutoDock Vina) using crystal structures from the Protein Data Bank .
Q. What stability-indicating methods are recommended for detecting degradation products?
- Methodological Answer : Perform forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze samples via ion-pair chromatography (HPLC-UV, C18 column, 220 nm) or LC-MS/MS (ESI+ mode). Quantify cyclopropylamine degradation products using a validated ion chromatography method with conductivity detection (LOD: 0.1 ppm) .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopropyl group impact pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation. Resolve enantiomers using chiral HPLC (Chiralpak IA column, heptane/ethanol). Compare in vitro binding (5-HT receptors) and functional selectivity (β-arrestin recruitment vs. G-protein activation). In vivo behavioral assays (e.g., head-twitch response in rodents) can correlate stereochemistry with psychedelic potency .
Q. What strategies reconcile discrepancies between in vitro receptor affinity and in vivo pharmacokinetic profiles?
- Methodological Answer : Perform allometric scaling of metabolic clearance using liver microsomes (human/rodent) and LC-HRMS to identify major metabolites (e.g., O-demethylation at 6/7 positions). Use PBPK modeling (GastroPlus) to predict bioavailability. Validate with microdialysis in freely moving rodents to measure brain/plasma ratios, accounting for blood-brain barrier penetration via logP calculations (MarvinSketch) .
Q. How can conflicting data on dose-response relationships be resolved?
- Methodological Answer : Conduct a meta-analysis of published EC₅₀/ED₅₀ values (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, species differences). Use Bayesian hierarchical modeling (Stan) to quantify uncertainty. Replicate key studies with standardized protocols (e.g., uniform cell lines, buffer pH 7.4) and report effect sizes with 95% confidence intervals .
Q. What enzymatic pathways dominate the oxidative metabolism of this compound?
- Methodological Answer : Incubate the compound with recombinant CYP450 isoforms (CYP2D6, 3A4, 2C19) and human liver microsomes + NADPH. Monitor metabolite formation via UPLC-QTOF-MS (ESI+). Inhibitor studies (e.g., quinidine for CYP2D6) confirm isoform contributions. Structural elucidation of metabolites (MS/MS fragmentation, NMR) identifies oxidation sites (e.g., indole ring vs. cyclopropane) .
Q. Can this compound be repurposed as a fluorescent probe for serotonin receptor imaging?
- Methodological Answer : Derivatize the tryptamine core with fluorophores (e.g., BODIPY) via carbodiimide coupling. Confirm retention of receptor binding via competition assays. Image live cells (confocal microscopy, λₑₓ=488 nm) to assess localization. Quantify signal-to-noise ratios in HEK293-5-HT₂A cells vs. controls. Validate specificity with siRNA knockdown .
Q. How does this compound modulate allosteric sites on non-serotonergic receptors?
- Methodological Answer : Screen against GPCR panels (e.g., β₂-adrenergic, D₂ dopamine) using BRET-based assays (e.g., CAMYEL for cAMP). Compare allosteric vs. orthosteric effects via Schild regression. Molecular dynamics simulations (GROMACS) can predict binding to extracellular loops. Cross-validate with mutagenesis (alanine scanning of receptor domains) .
Q. What analytical approaches detect trace impurities in bulk synthesized material?
- Methodological Answer :
Employ headspace GC-MS with cryogenic trapping for volatile amines (e.g., residual cyclopropylamine). Derivatize non-volatiles with TFAA for GC analysis. Quantify using external calibration curves (R² >0.995). For non-volatile impurities, use UPLC-PDA with charged aerosol detection (CAD) for universal response. Validate per ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
